1-Fluoro-3-iodopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

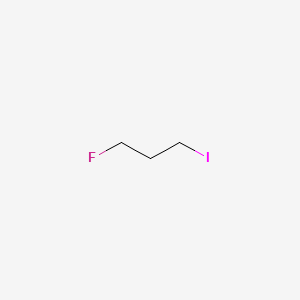

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBUZQPPQLQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-40-8 | |

| Record name | 1-Fluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Fluoro-3-iodopropane (CAS: 462-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-iodopropane is a halogenated hydrocarbon of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a fluorine and an iodine atom, allows for versatile chemical manipulations. The iodine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the fluorine atom can impart unique electronic properties, enhance metabolic stability, and improve the biological activity of target molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, spectroscopic data, applications, and safety information.

Physicochemical Properties

This compound is a colorless to light yellow, volatile liquid oil with a pungent odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, alcohols, and ethers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 462-40-8 | |

| Molecular Formula | C₃H₆FI | |

| Molecular Weight | 187.98 g/mol | |

| Density | 1.837 - 2.03 g/mL | |

| Boiling Point | 68-69 °C at 95 mmHg; 118 °C | |

| Melting Point | -35 °C | |

| Refractive Index | 1.4955 | |

| Flash Point | 33.8 - 34 °C | |

| Purity | Typically ≥97-98% |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with a common method involving the fluorination of a suitable propanol derivative followed by iodination, or vice versa. A representative protocol starting from 3-iodopropanol is detailed below.

Experimental Protocol: Synthesis from 3-Iodopropanol

This two-step process involves the conversion of 3-iodopropanol to this compound. The first step is a fluorination reaction, which can be achieved using a variety of fluorinating agents. The second, though not explicitly detailed in the search results for this specific sequence, would logically be the introduction of iodine if starting from a fluorinated alcohol. A general workflow is presented below.

Step 1: Fluorination of a Propane Derivative (General Procedure)

While a specific protocol for the direct fluorination of 3-iodopropanol was not found in the search results, a general approach using a fluorinating agent can be inferred. The following is a generalized procedure that would require optimization for this specific substrate.

-

Materials:

-

3-Iodopropanol

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (DCM) or other appropriate solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-iodopropanol in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST in anhydrous DCM to the cooled solution via the dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for a designated period, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield this compound.

-

Note: This is a generalized protocol and requires adaptation and optimization for the specific synthesis of this compound. The choice of fluorinating agent and reaction conditions will significantly impact the yield and purity of the product.

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristics for ¹H NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit three distinct signals corresponding to the three non-equivalent sets of protons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling |

| ~4.5 | -CH₂F | Triplet of Triplets (tt) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |

| ~3.3 | -CH₂I | Triplet (t) | J(H,H) ≈ 7 Hz |

| ~2.2 | -CH₂- | Quintet of Triplets (qt) | J(H,H) ≈ 6.5 Hz, J(H,F) ≈ 25 Hz |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-I bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2850-3000 | C-H stretching |

| 1370-1470 | C-H bending |

| 1000-1100 | C-F stretching |

| 500-600 | C-I stretching |

Mass Spectrometry

Electron impact mass spectrometry of this compound will result in a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 188 | [C₃H₆FI]⁺ (Molecular Ion) |

| 61 | [C₃H₆F]⁺ |

| 127 | [I]⁺ |

| 41 | [C₃H₅]⁺ |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules. Its most prominent application is in the development of radioligands for Positron Emission Tomography (PET) imaging.

Role in PET Radioligand Synthesis

The presence of a stable fluorine atom allows for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F), into biologically active molecules. The iodo- group serves as a reactive handle for attaching the fluoropropyl moiety to a precursor molecule. This is particularly useful in the development of radiotracers for imaging neuroreceptors, such as cannabinoid receptors, and transporters. The resulting ¹⁸F-labeled compounds enable the non-invasive in vivo visualization and quantification of their biological targets, aiding in the diagnosis and treatment monitoring of various neurological and psychiatric disorders.

Caption: Application of this compound in PET tracer synthesis.

Other Synthetic Applications

Beyond radiochemistry, this compound is utilized in:

-

Fluorinated Building Block Synthesis: Introduction of a fluoropropyl group into organic molecules to modify their physicochemical and biological properties.

-

Materials Science: Synthesis of fluorinated polymers and other materials with unique properties.

-

Agrochemical Research: Development of new pesticides and herbicides.

Safety and Handling

This compound is a flammable liquid and vapor and is classified as a toxic substance. It can cause skin and serious eye irritation. Appropriate safety precautions must be taken during handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a dark place as it may be light-sensitive.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a fluorine and an iodine atom on a propyl chain provides a powerful tool for the construction of complex molecules with tailored properties. While its handling requires care due to its hazardous nature, its utility, particularly in the synthesis of PET radioligands, underscores its importance in advancing medical diagnostics and therapeutic strategies. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe use in a research and development setting.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-iodopropane

This technical guide provides a comprehensive overview of the boiling point and density of this compound, a compound of interest in organic synthesis and drug development. This document presents key physical constants in a structured format and details the experimental protocols for their determination.

Physicochemical Data Summary

The boiling point and density of this compound are critical parameters for its purification, handling, and use in synthetic protocols. The experimentally determined and predicted values for these properties are summarized below.

| Property | Value | Conditions | Source |

| Boiling Point | 118 °C | Standard atmospheric pressure | [1] |

| 128 °C | Not specified | ||

| 68-69 °C | 95 mmHg (reduced pressure) | [2] | |

| Density | 2.03 g/mL | Not specified | [1] |

| 1.837 ± 0.06 g/cm³ | Predicted | [2] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are distillation and the capillary method.

2.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid and for separating it from non-volatile impurities.[3]

-

Apparatus Setup: A distillation flask is charged with the liquid and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The condenser is connected to a collection flask.

-

Procedure:

-

The distillation flask is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.[3] The vapor then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

2.1.2. Micro-Boiling Point (Capillary) Method

This method is useful when only a small amount of the substance is available.[4]

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed in the liquid with the open end down.[5] The test tube is then attached to a thermometer.

-

Procedure:

-

The apparatus is heated in a liquid bath (e.g., paraffin oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

Density is the mass per unit volume of a substance.[6] For liquids, it is commonly determined using a graduated cylinder and a balance or a pycnometer for higher accuracy.

2.2.1. Using a Graduated Cylinder and Balance

This method is straightforward and suitable for general laboratory use.[7][8]

-

Procedure:

-

An empty, dry graduated cylinder is weighed on an electronic balance.[8]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[6][7] For improved accuracy, the measurements should be repeated and an average value calculated.[7][8]

-

2.2.2. Using a Pycnometer (Density Bottle)

This method provides more precise density measurements.

-

Procedure:

-

A clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

-

The pycnometer with the sample liquid is weighed.

-

The mass of the sample liquid is determined.

-

The density of the sample liquid is calculated by dividing its mass by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its physical properties discussed in this guide.

References

- 1. chembk.com [chembk.com]

- 2. 1-IODO-3-FLUOROPROPANE | 462-40-8 [chemicalbook.com]

- 3. vernier.com [vernier.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Fluoro-3-iodopropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-fluoro-3-iodopropane in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information and supplements it with quantitative data for the structurally similar compound, 1,3-diiodopropane, to provide a frame of reference. Additionally, a detailed experimental protocol for determining solubility and a workflow for a key application are provided.

Core Topic: Solubility Profile of this compound

This compound (C₃H₆FI) is a halogenated hydrocarbon that serves as a valuable intermediate in organic synthesis, particularly in the preparation of radioligands for positron emission tomography (PET) imaging. Its solubility is a critical parameter for its application in various reaction media.

General solubility principles for haloalkanes suggest they are typically sparingly soluble in water due to their inability to form strong hydrogen bonds, but readily dissolve in organic solvents with similar polarity through dipole-dipole and van der Waals interactions.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility Description |

| This compound | Water | Hardly soluble[1] |

| Alcohols | Soluble[1] | |

| Ethers | Soluble[1] | |

| Methanol | Slightly soluble[2][3] | |

| Chloroform | Sparingly soluble[2][3] | |

| 1,3-Diiodopropane | Water | Insoluble[4] |

| Carbon Tetrachloride | Soluble[4] | |

| Chloroform | Soluble[4] | |

| Diethyl Ether | Soluble[4] | |

| 1-Chloro-3-iodopropane | Water | Limited solubility[1] |

| Organic Solvents | Moderately soluble[1] |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the thermodynamic solubility of a liquid compound like this compound in an organic solvent, based on the widely recognized shake-flask method.

Principle

An excess of the solute (this compound) is agitated with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, chloroform)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure

-

Preparation of Saturated Solutions:

-

Add a known volume of the organic solvent to several vials.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the two phases.

-

Alternatively, centrifuge the vials at a controlled temperature to accelerate phase separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.

-

-

Quantification:

-

Determine the mass of the collected aliquot.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL, mol/L, or as a mole fraction.

-

Visualization of Application Workflow

This compound is a key precursor in the synthesis of PET radioligands. The following diagram illustrates a generalized workflow for this application.

Caption: Generalized workflow for PET radioligand synthesis using this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to experimentally determine the solubility in the solvent system of interest using the protocol outlined above.

References

synthesis of 1-Fluoro-3-iodopropane from 3-iodopropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-fluoro-3-iodopropane from 3-iodopropanol. The primary transformation discussed is the deoxofluorination of the primary alcohol using diethylaminosulfur trifluoride (DAST), a widely utilized fluorinating agent. This guide provides a comprehensive overview of the reaction, including a representative experimental protocol, a summary of reagents, and the reaction mechanism.

Overview of the Synthesis

The conversion of 3-iodopropanol to this compound is a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluorine atom. This process, known as deoxofluorination, is a crucial transformation in medicinal chemistry and materials science for the introduction of fluorine into organic molecules to modulate their biological and physical properties. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this purpose, enabling the reaction to proceed under relatively mild conditions.

Reaction Pathway

The reaction proceeds via the activation of the primary alcohol by DAST, forming an intermediate alkoxysulfonium salt. This is followed by a nucleophilic attack of the fluoride ion, leading to the desired this compound with the release of diethylaminosulfinyl fluoride and hydrogen fluoride as byproducts.

Caption: Reaction pathway for the synthesis of this compound.

Reagent Data

The following table summarizes the key reagents involved in the synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 3-Iodopropanol | I-C₃H₆-OH | 185.99 | Starting Material |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | 161.19 | Fluorinating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 3-iodopropanol using DAST. This protocol is adapted from general procedures for the deoxofluorination of primary alcohols.

Materials:

-

3-iodopropanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Caption: General experimental workflow for the synthesis.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-iodopropanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) to the stirred solution via a dropping funnel.

-

Maintain the reaction at 0 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to yield this compound.

Note: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Alternative Fluorinating Reagents

While DAST is a common choice, several other deoxofluorinating agents can be employed for the conversion of alcohols to alkyl fluorides. These reagents may offer advantages in terms of thermal stability, safety, and selectivity.

| Reagent | Acronym/Abbreviation | Key Features |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[1] |

| Pyridine-HF | Olah's Reagent | Can be effective for some substrates. |

| (Trifluoromethyl)trimethylsilane / Fluoride Source | Ruppert-Prakash Reagent | Used for trifluoromethylation, but related systems exist for fluorination. |

| AlkylFluor | - | A bench-stable deoxyfluorination reagent. |

| PyFluor | - | A thermally stable deoxyfluorination reagent that often minimizes elimination byproducts. |

The choice of fluorinating agent can depend on the specific substrate, desired reaction conditions, and safety considerations. For the synthesis of this compound, a systematic comparison of these reagents would be necessary to determine the optimal conditions and highest yield.

Conclusion

The synthesis of this compound from 3-iodopropanol is a straightforward deoxofluorination reaction. The use of diethylaminosulfur trifluoride provides an effective method for this transformation. The provided protocol, based on general procedures for primary alcohol fluorination, offers a solid foundation for researchers to carry out this synthesis. For process optimization and scale-up, further investigation into alternative fluorinating agents and reaction conditions is recommended.

References

An In-depth Technical Guide to 1-Fluoro-3-iodopropane: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-iodopropane is a halogenated hydrocarbon of significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a reactive carbon-iodine bond and a stable carbon-fluorine bond, makes it a versatile building block for the introduction of a 3-fluoropropyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Chemical Structure and Formula

This compound, also known as 3-fluoro-1-iodopropane, is a propane molecule substituted with a fluorine atom at the 1-position and an iodine atom at the 3-position.[1]

Chemical Formula: C₃H₆FI[1]

SMILES: FCCC(I)[2]

InChI: InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2[2]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 187.98 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil/liquid | [1][3] |

| Boiling Point | 128 °C (at 760 mmHg) | [3] |

| 68-69 °C (at 95 mmHg) | [1][4] | |

| Density | 1.93 g/cm³ (at 20 °C) | [3] |

| ~1.837 g/cm³ (predicted) | [1][4] | |

| Refractive Index | 1.50 (at 20 °C) | [3] |

| 1.4955 | [4] | |

| Flash Point | 34 °C | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [1][4] |

| Stability | Volatile; may be stabilized with copper chip. Light sensitive. | [3][4] |

Experimental Protocols

Illustrative Synthesis via Halogen Exchange (Finkelstein Reaction)

While various methods for the synthesis of this compound exist, a common approach involves a halogen exchange reaction. The following is a representative protocol adapted from similar syntheses of primary fluoroalkanes.

Reaction:

Materials:

-

1-Bromo-3-iodopropane

-

Anhydrous Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (1.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).

-

Add the anhydrous polar aprotic solvent to the flask.

-

While stirring, add 1-bromo-3-iodopropane (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

The filtrate is then subjected to a standard aqueous workup. This typically involves partitioning between an organic solvent (e.g., diethyl ether or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Note: This is an illustrative protocol and may require optimization for specific laboratory conditions and scales.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis due to its orthogonal reactivity. The carbon-iodine bond is significantly more labile than the carbon-fluorine bond, allowing for selective nucleophilic substitution at the C-I position.[5]

Precursor for Radiolabeled PET Tracers

A primary application of this compound is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging.[1] The non-radioactive compound serves as a precursor for the introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F]).

The general strategy involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a suitable leaving group (e.g., tosylate, mesylate, or iodide) on a precursor molecule to generate the [¹⁸F]-labeled tracer. This compound itself can be used to introduce a "cold" 3-fluoropropyl group, or its derivatives can be designed as precursors for radiofluorination.

Caption: General workflow for the synthesis of an [¹⁸F]-labeled PET tracer.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While actual spectra are best obtained experimentally, typical spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups (-CH₂-). The protons on the carbon adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus, and the protons on the carbon adjacent to the iodine will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show three signals for the three carbon atoms. The carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a triplet of triplets, due to coupling with the adjacent protons.

-

IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching and bending vibrations. A key feature will be the C-F stretching absorption.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine and fluorine.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and open flames.

References

Commercial Suppliers and Technical Applications of 1-Fluoro-3-iodopropane: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Fluoro-3-iodopropane, a key building block in organic synthesis, particularly in the development of pharmaceuticals and imaging agents. The guide details supplier information, experimental protocols for its synthesis and application, and visual diagrams of relevant chemical pathways and workflows.

Commercial Sourcing of this compound

The procurement of high-quality this compound is critical for research and development. A variety of chemical suppliers offer this reagent at different purities and quantities. Below is a summary of publicly available data from several commercial suppliers. Researchers are advised to request certificates of analysis and inquire about bulk pricing and lead times directly from the vendors.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g | ~$47.00 (€43.00) | Stabilized with copper chip. |

| Apollo Scientific | 97% | 1g, 5g, 25g | ~ | Lead time of 1 week for 25g quantity.[1] |

| Oakwood Chemical | 97% | 250mg, 1g, 5g, 25g, 100g | $16.00, $29.00, $67.00, $213.00, $522.00 | Inquire for stock availability. |

| JR MediChem LLC | 98% | 100g, 500g, 1kg | $298.00, $1488.00, $2480.00[2] | Bulk quantities available upon request.[2] |

| Sigma-Aldrich | 98% | Varies by vendor | Pricing available upon login | Lists multiple suppliers on its platform. |

| ChemicalBook | 98%-99% | Varies by vendor | ~$3.00 - $9.00 / kg (for bulk)[3] | Platform lists multiple Chinese suppliers.[3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a laboratory setting. The following protocols are representative of common procedures found in the literature.

Synthesis of this compound via Halogen Exchange

This protocol describes a common method for synthesizing this compound from 1,3-diiodopropane.

Materials:

-

1,3-diiodopropane

-

Silver(I) fluoride (AgF)

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-diiodopropane in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add silver(I) fluoride in portions. The reaction is typically performed in excess of the fluorinating agent.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the silver iodide precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining silver salts and acetonitrile. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Application in Radiotracer Synthesis: Preparation of a [¹⁸F]Fluoropropyl-Containing Compound

This compound is a valuable precursor for introducing the fluoropropyl group in the synthesis of PET radiotracers. The following is a generalized protocol for the radiofluorination of a precursor molecule.

Materials:

-

Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or bromo derivative)

-

[¹⁸F]Fluoride (produced in a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Reaction vessel (e.g., V-vial)

-

Automated synthesis module or heating block

-

HPLC system for purification

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of inert gas to remove water. Repeat this step with anhydrous acetonitrile.

-

Radiolabeling Reaction: Dissolve the precursor molecule in anhydrous acetonitrile or DMF and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

-

Purification: After the reaction, quench the mixture with water and purify the crude product using semi-preparative HPLC.

-

Formulation: Collect the HPLC fraction containing the desired [¹⁸F] radiotracer. Reformulate the product by passing it through an SPE cartridge to remove the HPLC solvents, and elute with ethanol and saline for injection.

Visualizations

The following diagrams illustrate key processes related to the sourcing and application of this compound.

Caption: A logical workflow for the selection of a commercial supplier for this compound.

Caption: A simplified workflow for the synthesis of a PET radiotracer using a [¹⁸F]fluoropropyl group.

References

An In-depth Technical Guide to the Stability and Storage of 1-Fluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Fluoro-3-iodopropane (CAS No. 462-40-8), a key reagent in various organic synthesis applications, particularly in the development of radioligands for positron emission tomography (PET) imaging.[1][2] Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, minimize degradation, and guarantee experimental reproducibility.

Core Stability Profile

This compound is a colorless, volatile oil that is sensitive to light and air.[1][2][3] While stable under recommended storage conditions, deviation from these can lead to degradation, compromising its purity and reactivity. The primary stability concerns are its flammability and potential for decomposition upon exposure to heat or ignition sources.[4]

Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C3H6FI | [1][5][6] |

| Molecular Weight | 187.98 g/mol | [1][6] |

| Appearance | Colorless to light yellow clear liquid/oil | [1][2] |

| Boiling Point | 68-69 °C at 95 mmHg | [1][2] |

| Density | 1.837 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.4955 | [1][2] |

| Flash Point | 34 °C | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [1][2] |

Recommended Storage and Handling Conditions

To maintain the stability and purity of this compound, the following storage and handling conditions are imperative.

Storage Recommendations

| Parameter | Condition | Rationale | Source |

| Temperature | Room temperature or 2-8 °C | To minimize volatility and potential for thermal degradation. | [1][2] |

| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture and oxygen. | [1][2] |

| Light | Keep in a dark place | The compound is light-sensitive and can undergo photochemical degradation. | [7] |

| Container | Tightly closed container | To prevent evaporation of the volatile compound and exposure to air. | [8][9] |

Handling Precautions

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[4][8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][7]

-

Static Discharge: Take precautionary measures against static discharges. Use non-sparking tools.[4][8][9]

Potential Degradation Pathways

While specific studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, analogous halogenated hydrocarbons suggest potential degradation routes.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Protocol: Accelerated Stability Study

Objective: To assess the stability of this compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Aliquot this compound into several amber glass vials under an inert atmosphere (e.g., argon or nitrogen).

-

Storage Conditions: Place the vials in temperature-controlled chambers at various elevated temperatures (e.g., 40 °C, 60 °C) and a control sample at the recommended storage temperature (e.g., 4 °C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the purity of each sample using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any potential degradation products.

-

Data Evaluation: Plot the percentage of the remaining this compound against time for each temperature to determine the degradation kinetics.

Caption: Workflow for an accelerated stability study of this compound.

Protocol: Photostability Study

Objective: To evaluate the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) in both clear and amber glass vials.

-

Light Exposure: Expose the clear vials to a controlled light source that mimics ICH Q1B guidelines for photostability testing. Keep the amber vials (controls) in the dark.

-

Time Points: Withdraw samples from both sets of vials at various time intervals.

-

Analysis: Analyze the samples by a suitable chromatographic method to determine the extent of degradation.

-

Data Evaluation: Compare the purity of the light-exposed samples to the dark controls to assess the impact of light.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, storage at room temperature or refrigerated conditions under an inert atmosphere and protected from light—researchers can ensure the compound's stability and obtain reliable results. For critical applications, it is recommended to perform periodic purity assessments to confirm the quality of the reagent.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-IODO-3-FLUOROPROPANE | 462-40-8 [chemicalbook.com]

- 3. 1-IODO-3-FLUOROPROPANE CAS#: 462-40-8 [m.chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C3H6FI | CID 127890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Iodo-3-fluoropropane | C3H6FI | CID 12899128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

1-Fluoro-3-iodopropane: A Versatile Reagent for Fluoropropylation in Research and Drug Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Fluoro-3-iodopropane has emerged as a valuable bifunctional reagent in organic synthesis, particularly for the introduction of the fluoropropyl moiety into a wide range of molecules. Its unique structure, featuring a reactive carbon-iodine bond for nucleophilic substitution and a stable carbon-fluorine bond, allows for the strategic incorporation of a fluorinated aliphatic chain. This modification can significantly influence the physicochemical and biological properties of parent compounds, making it a reagent of high interest in medicinal chemistry, agrochemistry, and materials science. A key application lies in the synthesis of precursors for 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging.

Core Applications

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the formation of new bonds with various nucleophiles while preserving the fluorine atom.

Key Reaction Types:

-

N-Alkylation of Amines: Introduction of a fluoropropyl group to primary and secondary amines.

-

O-Alkylation of Phenols and Alcohols: Formation of fluoropropyl ethers.

-

S-Alkylation of Thiols: Synthesis of fluoropropyl thioethers.

-

C-C Bond Formation: Reaction with carbon nucleophiles such as Grignard reagents and enolates.

-

Precursor for PET Tracers: Used in the synthesis of molecules that can later be radiolabeled with 18F.

Data Presentation: Representative Fluoropropylation Reactions

The following tables summarize typical reaction conditions and reported yields for the fluoropropylation of various nucleophiles with alkyl iodides, which serve as a good proxy for reactions with this compound. Specific yields for this compound may vary and require optimization.

Table 1: N-Alkylation of Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | N-(3-Fluoropropyl)aniline | Moderate to High |

| Piperidine | K₂CO₃ | DMF | 80 | 6 | 1-(3-Fluoropropyl)piperidine | High |

| Benzylamine | Et₃N | THF | Reflux | 10 | N-Benzyl-3-fluoropropan-1-amine | Moderate to High |

Table 2: O-Alkylation of Phenols

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 1-Fluoro-3-propoxybenzene | High |

| 4-Methoxyphenol | NaH | THF | 60 | 4 | 1-Fluoro-3-(4-methoxyphenoxy)propane | High |

| 2-Naphthol | Cs₂CO₃ | Acetonitrile | RT | 24 | 2-(3-Fluoropropoxy)naphthalene | High |

Table 3: S-Alkylation of Thiols

| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| Thiophenol | NaOH | Ethanol | RT | 2 | (3-Fluoropropyl)(phenyl)sulfane | High |

| 4-Methylbenzenethiol | K₂CO₃ | Acetone | Reflux | 3 | (3-Fluoropropyl)(p-tolyl)sulfane | High |

| Cysteine derivative | DIPEA | DMF | RT | 12 | S-(3-Fluoropropyl)cysteine derivative | Moderate to High |

Table 4: C-C Bond Formation

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| Phenylmagnesium bromide | Grignard | THF | 0 to RT | 2 | 1-Fluoro-4-phenylbutane | Moderate |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 12 | Diethyl 2-(3-fluoropropyl)malonate | Moderate to High |

Experimental Protocols

The following are generalized protocols for key fluoropropylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a typical procedure for the N-fluoropropylation of a primary or secondary amine.

Materials:

-

Amine (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add this compound (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(3-fluoropropyl)amine.[1]

Caption: Workflow for N-alkylation of amines.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a standard Williamson ether synthesis for the O-fluoropropylation of phenols.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and stir for 6 hours, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired 3-fluoropropyl aryl ether.[1]

Caption: Reaction pathway for O-alkylation of phenols.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol describes the synthesis of 3-fluoropropyl thioethers from thiols.

Materials:

-

Thiol (1.0 eq)

-

This compound (1.05 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to generate the thiolate.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.[1]

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the 3-fluoropropyl thioether.[1]

Caption: Logical flow for the S-alkylation of thiols.

Protocol 4: General Procedure for Carbon-Carbon Bond Formation via Grignard Reaction

This protocol outlines the reaction of this compound with a Grignard reagent.

Materials:

-

Aryl or Alkyl Magnesium Bromide (Grignard Reagent, ~1 M in THF, 1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired fluoropropylated carbon structure.

References

Application Notes and Protocols: Reaction of 1-Fluoro-3-iodopropane with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-iodopropane is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a 3-fluoropropyl group onto various nucleophiles. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of organic molecules, making this reagent particularly useful in drug discovery and development. The carbon-iodine bond is highly susceptible to nucleophilic attack, with iodine serving as an excellent leaving group, while the carbon-fluorine bond is strong and generally stable under common reaction conditions. This differential reactivity allows for selective N-alkylation of amines, providing access to a wide range of 3-fluoropropylamines. These products are key intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Application Notes

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of N-(3-fluoropropyl)amines. This transformation is a cornerstone in medicinal chemistry for the strategic incorporation of fluorine to enhance drug-like properties.

Key Applications:

-

Drug Discovery: The introduction of a 3-fluoropropyl group can improve metabolic stability by blocking sites of oxidative metabolism. The fluorine atom can also modulate the basicity (pKa) of the amine, which can influence its binding affinity to biological targets, cell permeability, and overall pharmacokinetic profile.

-

PET Imaging: The fluoropropyl moiety can be labeled with fluorine-18 (¹⁸F) for the development of positron emission tomography (PET) imaging agents. These radiotracers are invaluable tools for in vivo imaging and diagnostics.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and stability, leading to the development of more potent and selective pesticides and herbicides.

-

Materials Science: The incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and chemical resistance.

Reaction Scope and Selectivity:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion. The reaction is generally regioselective, with the nucleophilic attack occurring exclusively at the carbon bearing the iodine due to the much lower reactivity of the C-F bond.

Primary and secondary amines are excellent nucleophiles for this reaction. However, with primary amines, there is a possibility of over-alkylation to form the secondary and tertiary amines, and ultimately a quaternary ammonium salt. To favor mono-alkylation, an excess of the primary amine can be used. Secondary amines typically undergo clean mono-alkylation to yield the corresponding tertiary amine. Aromatic amines, such as aniline, are also suitable substrates, though they may require slightly more forcing conditions due to their lower nucleophilicity compared to aliphatic amines.

Quantitative Data

The following table summarizes representative examples of the reaction of this compound with various amine nucleophiles, highlighting the reaction conditions and yields.

| Amine Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | N-(3-Fluoropropyl)aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | ~85 |

| Morpholine | 4-(3-Fluoropropyl)morpholine | K₂CO₃ | DMF | 80 | 6 | High |

| Piperidine | 1-(3-Fluoropropyl)piperidine | K₂CO₃ | Acetonitrile | Reflux | 8 | >90 |

| Diethylamine | N,N-Diethyl-N-(3-fluoropropyl)amine | 2,6-Lutidine | DMF | 80 | 6 | High |

| Nor-β-CIT | N-(3-Fluoropropyl)-nor-β-CIT | K₂CO₃ | Acetonitrile | 80 | 2 | 85 |

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Aromatic Amine (Aniline)

This protocol describes the synthesis of N-(3-fluoropropyl)aniline.

Materials:

-

Aniline (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-fluoropropyl)aniline.

Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine (Morpholine)

This protocol describes the synthesis of 4-(3-fluoropropyl)morpholine.

Materials:

-

Morpholine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of morpholine (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-fluoropropyl)morpholine. Further purification can be performed by distillation or column chromatography if necessary.

Visualizations

Caption: General experimental workflow for the N-alkylation of amines with this compound.

Caption: SN2 reaction mechanism for the N-alkylation of an amine with this compound.

Protocol for N-Alkylation with 1-Fluoro-3-iodopropane: A Detailed Application Note for Researchers

For Immediate Release

This application note provides detailed protocols for the N-alkylation of primary and secondary amines, amides, and nitrogen-containing heterocycles using 1-fluoro-3-iodopropane. This versatile reagent is valuable in drug development and medicinal chemistry for the introduction of a 3-fluoropropyl moiety, which can significantly modulate the physicochemical and pharmacological properties of lead compounds.[1]

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional molecules. This compound is a bifunctional reagent that allows for the facile introduction of a fluorinated three-carbon chain onto a nitrogen atom. The presence of the terminal fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The high reactivity of the carbon-iodine bond makes this compound an efficient alkylating agent under various reaction conditions. This document outlines generalized procedures for the N-alkylation of common nitrogen-containing functional groups.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 462-40-8[2] |

| Molecular Formula | C₃H₆FI[3] |

| Molecular Weight | 187.98 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 118 °C[2] |

| Density | 2.03 g/mL[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and ethers.[2] |

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and dark place, away from heat and ignition sources.

General N-Alkylation Protocol

The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the nitrogen nucleophile, increasing its reactivity. The choice of base, solvent, and temperature depends on the pKa and reactivity of the substrate.

Figure 1. General workflow for the N-alkylation of nitrogen-containing substrates with this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction conditions may be necessary to achieve the best results.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol is suitable for the alkylation of aliphatic and aromatic amines.

Materials:

-

Amine (1.0 eq.)

-

This compound (1.1 - 1.5 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq.)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the amine in the chosen anhydrous solvent, add the base.

-

Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(3-fluoropropyl) amine.

Protocol 2: N-Alkylation of Amides and Lactams

The N-H bond of amides is less acidic than that of amines, often requiring a stronger base.

Materials:

-

Amide or Lactam (1.0 eq.)

-

This compound (1.2 - 2.0 eq.)

-

Strong base (e.g., NaH, KHMDS) (1.1 - 1.5 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the amide or lactam in the anhydrous solvent, carefully add the strong base at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add this compound dropwise.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Alkylation of Nitrogen-Containing Heterocycles

This protocol is applicable to a variety of heterocycles such as imidazoles, pyrazoles, and benzimidazoles.

Materials:

-

Heterocycle (1.0 eq.)

-

This compound (1.1 - 1.5 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq. for carbonate bases, 1.1 eq. for NaH)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Inert atmosphere (if using a strong base like NaH)

Procedure:

-

Combine the heterocycle and the base in the anhydrous solvent.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by TLC.

-

Once the reaction is complete, filter off any inorganic salts if a carbonate base was used. If NaH was used, proceed to quenching as in Protocol 2.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for N-alkylation with alkyl iodides, which can be used as a starting point for optimization with this compound.

| Substrate Type | Example Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary Aromatic Amine | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 |

| Secondary Aliphatic Amine | Piperidine | K₂CO₃ | DMF | Room Temp. - 50 | 4 - 12 |

| Amide | Benzamide | NaH | DMF | 0 to Room Temp. | 2 - 8 |

| Heterocycle | Imidazole | K₂CO₃ | Acetonitrile | 60 | 1 - 3 |

Note: The data in this table is based on general N-alkylation reactions with alkyl iodides and should be considered as a guideline. Actual reaction times and yields for this compound may vary.

Logical Relationships in N-Alkylation

Figure 2. Factors influencing the outcome of N-alkylation reactions.

Conclusion

This compound is a highly effective reagent for the N-alkylation of a broad range of nitrogen-containing compounds. The protocols provided in this application note offer a solid foundation for researchers and drug development professionals to incorporate the 3-fluoropropyl group into their molecules of interest. Careful consideration of the substrate's reactivity and optimization of the reaction conditions are key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: 1-Fluoro-3-iodopropane in the Synthesis of Fluorinated Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-iodopropane (CAS 462-40-8) is a halogenated hydrocarbon that has emerged as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its bifunctional nature, featuring a fluorine atom and an iodine atom on a propane chain, allows for versatile chemical manipulations. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom can modulate the physicochemical and biological properties of the target molecule, such as metabolic stability and binding affinity.[2] A primary application of this compound is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging, a non-invasive technique crucial for modern diagnostics and drug development.[1] Specifically, its radiofluorinated counterpart, 1-[¹⁸F]fluoro-3-iodopropane, is a key reagent for introducing the [¹⁸F]fluoropropyl moiety into biologically active molecules, particularly for developing PET tracers for neuroreceptors.[1][3]

Application 1: Synthesis of a Dopamine D1 Receptor Ligand Analog

Background

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various neurological processes, including motor control, reward, and cognition.[3][4] Dysregulation of D1 receptor signaling is implicated in several neuropsychiatric disorders, such as Parkinson's disease and schizophrenia, making it a significant target for drug development and in-vivo imaging.[5] PET imaging with D1 receptor-specific radioligands allows for the non-invasive quantification and localization of these receptors in the living brain. An analog of the potent D1 receptor antagonist SCH 23390 can be synthesized for PET imaging using 1-[¹⁸F]fluoro-3-iodopropane.[1]

Dopamine D1 Receptor Signaling Pathway

The binding of dopamine or an agonist to the D1 receptor initiates a signaling cascade, primarily through the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[6] This cascade modulates neuronal function and gene expression.

Experimental Protocol: Synthesis of R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

This protocol describes the N-alkylation of the "nor-" (des-alkyl) analog of SCH 23390 with no-carrier-added (NCA) 1-[¹⁸F]fluoro-3-iodopropane.

Materials:

-

R(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH 23390 precursor)

-

NCA 1-[¹⁸F]fluoro-3-iodopropane in a suitable solvent (e.g., acetonitrile)

-

Acetonitrile (anhydrous)

-

Water for HPLC (High-Performance Liquid Chromatography)

-

Ethanol for formulation

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

-

Sterile vials

Equipment:

-

Automated radiosynthesis module or shielded hot cell

-

HPLC system with a semi-preparative column (e.g., C18) and radioactivity detector

-

Rotary evaporator

-

Vortex mixer

-

Dose calibrator

Procedure:

-

Precursor Preparation: Dissolve 1-2 mg of the SCH 23390 precursor in 0.5 mL of anhydrous acetonitrile in a sealed reaction vial.

-

Radiolabeling Reaction:

-

Transfer the prepared solution of NCA 1-[¹⁸F]fluoro-3-iodopropane (typically 1-10 GBq) to the reaction vial containing the precursor.

-

Seal the vial and heat at 80-100°C for 15-20 minutes.

-

-

Purification:

-

After the reaction, cool the vial to room temperature.

-

Dilute the reaction mixture with 1-2 mL of the initial mobile phase (e.g., water/acetonitrile mixture).

-

Inject the diluted mixture onto the semi-preparative HPLC system.

-

Elute the product using a suitable mobile phase gradient to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

-

Collect the radioactive fraction corresponding to the desired product.

-

-

Formulation:

-

Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product.

-

Wash the cartridge with sterile water to remove HPLC solvents.

-

Elute the final product from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol.

-

Dilute the ethanolic solution with sterile saline for injection to achieve the desired final ethanol concentration (typically <10%).

-

-

Quality Control:

-

Perform analytical HPLC to determine radiochemical purity.

-

Measure the total radioactivity to calculate the radiochemical yield.

-

Determine the molar activity.

-

Data Summary

| Parameter | Value | Reference |

| Radiochemical Yield (EOB) | 10-15% | [1] |

| Total Synthesis Time | ~110 minutes | [1] |

| Mass of Product | 2-3 nmol | [1] |

Application 2: Synthesis of a Benzodiazepine Receptor Ligand Analog

Background

Benzodiazepine receptors, part of the GABA-A receptor complex, are crucial targets for drugs treating anxiety, insomnia, and seizures. PET imaging using radiolabeled benzodiazepine analogs, such as derivatives of Ro15-1788 (Flumazenil), allows for the in-vivo investigation of these receptors' distribution and density in various neurological and psychiatric conditions.

Experimental Workflow: General Radiopharmaceutical Synthesis

The synthesis of PET radiopharmaceuticals follows a stringent and time-sensitive workflow, from the production of the radionuclide to the final quality control of the injectable dose.

Experimental Protocol: Synthesis of an [¹⁸F]Fluoropropyl-Substituted Benzodiazepine Analog

This protocol describes the synthesis of an analog of Ro15-1788 by alkylating the corresponding "nor-" precursor with NCA 1-[¹⁸F]fluoro-3-iodopropane.

Materials:

-

Nor-derivative of Ro15-1788 (e.g., ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1][6]benzodiazepine-3-carboxylate)

-

NCA 1-[¹⁸F]fluoro-3-iodopropane in dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

HPLC solvents

-

C18 SPE cartridge

-

Sterile formulation solutions

Equipment:

-

As listed in Application 1.

Procedure:

-

Precursor Preparation: In a reaction vial, combine 1-2 mg of the benzodiazepine precursor and a molar excess of potassium carbonate. Add 0.5 mL of anhydrous DMF.

-

Radiolabeling Reaction:

-